1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a 4-bromo-2-fluorophenylmethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzyl bromide and 4-nitro-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Reduction: 1-[(4-Bromo-2-fluorophenyl)methyl]-4-amino-1H-pyrazole.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-[(4-Bromo-2-fluorophenyl)methyl]-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
4-Bromo-1H-pyrazole: Lacks the phenylmethyl and nitro substitutions.
4-Nitro-1H-pyrazole: Lacks the phenylmethyl and bromo substitutions.
Uniqueness: 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is unique due to the combination of the bromo, fluoro, and nitro groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDSGRPWJUTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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